N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine is an organic compound characterized by its unique molecular structure, which includes a methyl group and an oxadiazole ring. The compound has a molecular formula of CHNO and a molecular weight of 127.14 g/mol. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This compound is notable for its potential applications in various scientific fields, including chemistry and biology, particularly in the synthesis of more complex molecules and the exploration of biological activities.
The compound is classified under oxadiazoles, specifically as a derivative of 1,2,4-oxadiazole. It has been referenced in chemical databases such as PubChem and Sigma-Aldrich, where it is associated with various chemical properties and potential applications in research and industry . The compound's unique structure makes it a valuable building block in synthetic chemistry.
The synthesis of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The synthesis can be performed using solvents such as ethanol or acetonitrile, often catalyzed by acids or bases to facilitate the reaction .
The reaction conditions are crucial for optimizing yield and purity. For instance, industrial production may employ continuous flow reactors to maintain consistent reaction parameters. High-purity reagents are essential to achieve the desired product quality while minimizing side reactions .
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine can undergo various types of chemical reactions:
The specific conditions under which these reactions occur depend on factors such as temperature, solvent choice, and the presence of catalysts. For example, oxidation may require specific oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism of action for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine typically involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity by binding to active sites or allosteric sites, thus influencing metabolic pathways. For instance, in antimicrobial studies, it may inhibit enzymes critical for bacterial cell wall synthesis .
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine is generally described as a grey crystalline powder with good solubility in polar solvents like dimethylformamide and methanol but insoluble in non-polar solvents like hexane .
The compound exhibits characteristic functional groups that dictate its reactivity:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are commonly used to characterize this compound. For instance, FTIR analysis shows peaks corresponding to N-H stretching (primary amine) and C=N stretching (oxadiazole) .
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine has several significant applications:
The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in modern drug design due to its unique combination of electronic properties, metabolic stability, and versatile bioisosteric capabilities. This five-membered ring contains one oxygen and two nitrogen atoms in adjacent positions, creating a polarized aromatic system with a dipole moment of approximately 3.5 Debye that facilitates strong dipole-dipole interactions with biological targets [1]. The electron-deficient character of the ring enables it to function as an effective bioisostere for ester and amide functionalities, particularly when hydrolytic instability limits the therapeutic potential of these groups [10]. For instance, in the development of protease inhibitors, the 1,2,4-oxadiazole moiety maintains hydrogen-bonding capacity comparable to amides while conferring enhanced resistance to enzymatic degradation [4].
The physicochemical advantages of 1,2,4-oxadiazole-containing compounds are demonstrated in recent antileishmanial drug development. Derivatives such as Ox1 exhibit optimal Lipinski parameters (molecular weight 257.33 g/mol, LogP 2.8, HBD 1, HBA 4) that correlate with excellent oral bioavailability potential [7]. The thermal and chemical resilience of the oxadiazole ring contributes significantly to metabolic stability, as evidenced by studies showing minimal degradation in liver microsome assays [1] [10]. This stability profile is particularly valuable for compounds targeting intracellular pathogens, where maintenance of therapeutic concentrations within host cells is essential.
Table 1: Physicochemical Profile of Representative Oxadiazole Derivatives
Compound | MW (g/mol) | LogP | HBA | HBD | TPSA (Ų) | nROTB | Bioactivity |
---|---|---|---|---|---|---|---|
Ox1 | 257.33 | 2.8 | 4 | 1 | 54.7 | 3 | Antileishmanial [7] |
Phidianidine B | 330.34 | 3.1 | 5 | 2 | 75.9 | 5 | Cytotoxic [1] |
Quisqualic acid | 189.16 | -1.2 | 7 | 4 | 128.7 | 5 | Neuroactive [10] |
The structural diversity accessible through 1,2,4-oxadiazole chemistry is exemplified by clinically approved drugs including the antitussive agent Oxolamine, the vasodilator Butalamine, and the antiviral Pleconaril [1]. In each case, the oxadiazole ring serves as a central pharmacophoric element that coordinates with target proteins through multiple binding modes. X-ray crystallographic studies of Pleconaril bound to picornavirus capsid proteins reveal how the oxadiazole oxygen forms a critical hydrogen bond with asparagine residues while the electron-deficient ring engages in π-cation interactions with lysine side chains [1]. Similarly, in CNS-targeting compounds, the oxadiazole's ability to cross the blood-brain barrier while maintaining target engagement has enabled the development of neuroactive agents like the phidianidine-inspired analogs that modulate dopamine transport [10].
The strategic incorporation of N-methyl groups represents one of the most powerful tools in molecular optimization, often yielding dramatic enhancements in binding affinity, metabolic stability, and target selectivity. Statistical analysis of over 2,000 medicinal chemistry optimization campaigns reveals that methyl group introduction produces a 10-fold or greater potency enhancement in approximately 8% of cases, while the extraordinary 100-fold improvements occur in roughly 0.4% of cases [6]. These "magic methyl" effects arise from multiple mechanisms including conformational control, hydrophobic filling, and metabolic blockade.
The thermodynamic impact of methyl group addition stems from complex effects on solvation and binding entropy. While methyl substitution typically increases hydrophobicity by ΔclogP ≈ 0.5, the free energy of hydration remains remarkably consistent (ΔGhyd = -0.85 ± 0.05 kcal/mol) across aromatic systems [6]. The significant benefit emerges in transfer to hydrophobic environments like protein binding pockets, where each methyl group contributes approximately 0.7 kcal/mol to binding free energy due to favorable desolvation and van der Waals interactions [6]. In the thrombin inhibitor series, methyl substitution ortho to an aryl ring yielded a 180-fold potency increase by inducing a bioactive conformation that optimally positioned key pharmacophores within the S3 pocket [6]. Rigorous Monte Carlo/free energy perturbation (MC/FEP) simulations of this system accurately predicted the ΔΔG binding enhancement, confirming the role of conformational restriction in the observed potency boost.
Table 2: Mechanisms and Impact of Strategic Methyl Group Introduction
Methylation Effect | Structural Basis | Exemplar Compound | Potency Enhancement |
---|---|---|---|
Conformational Restriction | Reduction of rotational freedom locking bioactive conformation | Thrombin inhibitor | 180-fold Ki reduction [6] |
Hydrophobic Pocket Occupation | Optimal filling of lipophilic subpockets | Tazemetostat | >10-fold vs unmethylated analogs [2] |
Metabolic Blockade | Steric shielding of labile sites | Safinamide | 20-fold MAO-B selectivity boost [4] |
Solubility Modulation | Crystal lattice disruption | CDK inhibitor | 230-fold solubility increase [4] |
Water Displacement | Ejection of unstable water molecules | Cannabinoid receptor modulator | 50-fold affinity increase [2] |
The metabolic advantages of N-methylation are exemplified in the design of suvorexant, where strategic methyl placement reduced the formation of reactive metabolites by blocking aldehyde dehydrogenase-mediated oxidation [4]. Similarly, N-methylation of the anticonvulsant ganaxolone (derived from allopregnanolone) effectively blocked CYP3A4-mediated oxidation at the 3β-position, significantly extending plasma half-life while maintaining GABAergic activity [4]. The conformational effects of methylation are particularly pronounced in CNS drug design, where N-methyl groups can reduce the polar surface area and molecular flexibility (nROTB), thereby enhancing blood-brain barrier permeability [7] [8]. This principle is demonstrated in the development of safinamide, where a single methyl group introduction yielded not only a 20-fold boost in MAO-B potency but also a remarkable 1000-fold enhancement in selectivity over MAO-A [4].
The evolutionary trajectory of methanamine-containing therapeutics reveals a fascinating progression from natural product discovery to rational drug design. The first naturally occurring 1,2,4-oxadiazole, quisqualic acid, was isolated in 1951 from Quisqualis indica seeds and later identified as a potent agonist for ionotropic glutamate receptors [1] [10]. This unusual amino acid demonstrated that the 1,2,4-oxadiazole ring could effectively mimic the carboxylate-isoxazole pharmacophore of endogenous glutamate while conferring greater metabolic stability, establishing an important bioisosteric precedent for CNS drug development.
The modern era of methanamine therapeutics began with the discovery of the phidianidine alkaloids in 2011, isolated from the sea slug Phidiana militaris [1] [10]. These unprecedented marine natural products featured a 1,2,4-oxadiazole ring linked to an indole system through a methanamine spacer. Phidianidine A demonstrated intriguing biological activities including dopamine transporter inhibition and μ-opioid receptor partial agonism, with IC₅₀ values in the low micromolar range [10]. Crucially, these compounds showed no cytotoxicity at pharmacologically relevant concentrations, suggesting their potential as templates for CNS drug discovery. The structural novelty of phidianidines inspired numerous synthetic campaigns that established robust methodologies for constructing N-substituted methanamine-oxadiazole architectures [10].
The therapeutic application of methanamine derivatives advanced significantly with the development of Prenoxdiazine, a cough suppressant featuring a 1,2,4-oxadiazole core connected to a dimethylaminoethyl side chain [1]. This compound demonstrated the clinical viability of the methanamine-oxadiazole pharmacophore, particularly for pulmonary targets. Contemporary drug design has leveraged this foundation to develop experimental compounds targeting diverse pathways including:
The synthetic evolution of these compounds has paralleled their therapeutic development. Early methods relying on thermal cyclization of O-acylamidoximes at >100°C have been superseded by microwave-assisted synthesis, enabling efficient construction of the 1,2,4-oxadiazole core at lower temperatures (60-120°C) with improved yields [7] [10]. Contemporary approaches employ innovative catalysts like PTSA-ZnCl₂ for 1,3-dipolar cycloadditions between amidoximes and nitriles, significantly expanding the accessible chemical space around the methanamine-oxadiazole pharmacophore [10]. These methodological advances have accelerated the exploration of structure-activity relationships, particularly regarding the optimal positioning of N-methyl groups for maximizing target engagement while maintaining favorable physicochemical properties.
Table 3: Evolution of Key Methanamine-Containing Therapeutics
Era | Compound Class | Representative Agent | Therapeutic Application | Innovation |
---|---|---|---|---|
1950s | Natural amino acid | Quisqualic acid | Glutamate receptor research | First natural oxadiazole |
1960s | Synthetic antitussive | Oxolamine | Cough suppression | First clinical oxadiazole |
1980s | Vasodilator | Butalamine | Cardiovascular disease | Methanamine side chain optimization |
2000s | Marine natural product | Phidianidine A | CNS target validation | Novel methanamine-oxadiazole-indole scaffold |
2020s | Synthetic analogs | Ox1 | Antileishmanial therapy | Targeted physicochemical optimization [7] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3